Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

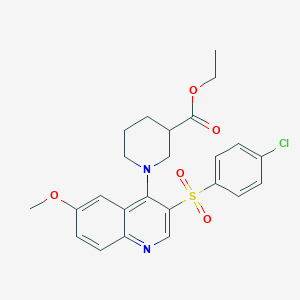

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 . It is used for experimental and research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . The SMILES representation is C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Efficient Synthesis Methods : A study by Ohigashi, Kikuchi, and Goto (2010) demonstrated a practical and efficient synthesis method for a key chiral building block of Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, utilizing a stereospecific and regioselective chlorination of an in-situ-generated aziridinium ion, followed by nitrile anion cyclization. This method achieved an 84% overall yield and was successfully demonstrated at pilot scale (Ohigashi, Kikuchi, & Goto, 2010).

- Asymmetric Synthesis : Bunnage et al. (2004) reported the asymmetric synthesis of the trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, achieving >98% diastereomeric excess and enantiomeric excess in each case (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

- Catalytic Hydrogenation : Gorpinchenko et al. (2009) explored the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid to derive 3-aminopyrrolidin-2-one, predominantly as the trans isomer (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).

Potential Pharmaceutical Applications

- Pharmacological Interest : Kandinska, Kozekov, and Palamareva (2006) synthesized new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006).

- SP Antagonists Synthesis : Burdzhiev and Stanoeva (2010) prepared substituted trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides, sharing a common moiety with SP antagonists (Burdzhiev & Stanoeva, 2010).

Other Applications

- Heterocycles Preparation : Stájer et al. (2002) utilized t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of various saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002).

- Structural Analysis and Properties : Devi et al. (2018) conducted a spectroscopic analysis and theoretical approach on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, examining structural and thermodynamic parameters, and hyperconjugative interactions (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Propiedades

IUPAC Name |

(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROELKPEBZHGE-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2594045.png)